![molecular formula C31H30O8 B8143849 NF-|EB-IN-1](/img/structure/B8143849.png)
NF-|EB-IN-1
Overview
Description
NF-|EB-IN-1 is a useful research compound. Its molecular formula is C31H30O8 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality NF-|EB-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NF-|EB-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NF-κB, the transcription factor family to which NF-κB-IN-1 is related, plays a crucial role in survival, inflammation, immune responses, and is associated with several types of cancer (Pires, Silva, Ferreira, & Abdelhay, 2018).
The NF-κB pathway has therapeutic potential in diseases like autoimmune disorders, inflammatory conditions, cardiovascular issues, and neurodegenerative diseases (Singh & Singh, 2020).
In cancer research, specifically melanoma, NF-κB plays an important role in tumorigenesis, and understanding its molecular mechanism may aid in designing new therapeutic approaches (Amiri & Richmond, 2005).
NF-κB is a major target for drug development due to its role in various human diseases, including cancer (Garg & Aggarwal, 2002).
Understanding the mechanisms of NF-κB downregulation may provide therapeutic opportunities for the treatment of chronic inflammatory diseases and cancer (Harhaj & Dixit, 2011).
NF-κB activation is linked to inflammatory diseases like ARDS and sepsis syndrome, and its inhibition may be beneficial for treating these diseases (Blackwell & Christman, 1997).
Targeting NF-κB or the NF-κB signaling pathway by miRNAs is a promising strategy for cancer treatment (Wu, Ding, Yang, Guo, & Zheng, 2018).
Chinese medicines targeting NF-κB pathway can alleviate symptoms and signs of ulcerative colitis, decreasing side-effects and recurrence (Lu & Zhao, 2020).
Blocking NF-κB in tumor cells might make them more vulnerable to drugs or radiation (Barinaga, 1996).
NF-κB activation in neurons after focal cerebral ischemia can be either protective or deleterious, and its activation can be blocked by antioxidants (Stephenson et al., 2000).
properties
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O8/c1-35-27-14-9-20(17-30(27)38-4)6-11-24(32)23(16-22-8-13-26(34)29(19-22)37-3)25(33)12-7-21-10-15-28(36-2)31(18-21)39-5/h6-19,34H,1-5H3/b11-6+,12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYVEPNEPUJCF-GNXRPPCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxybenzylidene)hepta-1,6-diene-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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